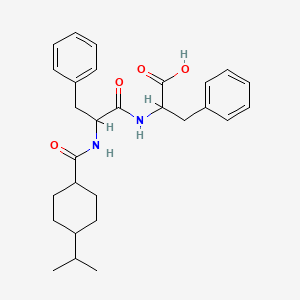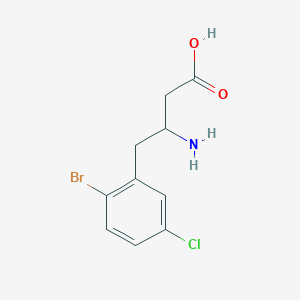
N6-Boc-N2-acetyl-D-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Boc-N2-acetyl-D-lysine is a derivative of the amino acid lysine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N6 position and an acetyl group at the N2 position. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Boc-N2-acetyl-D-lysine typically involves the protection of the amino group of lysine with a Boc group, followed by acetylation at the N2 position. The reaction conditions often include the use of Boc anhydride and acetic anhydride as reagents, with a base such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N6-Boc-N2-acetyl-D-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can remove the acetyl group, reverting the compound to its original lysine form.
Substitution: The Boc and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N6-Boc-N2-oxidized-D-lysine, while reduction may produce N6-Boc-D-lysine .
Applications De Recherche Scientifique
N6-Boc-N2-acetyl-D-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies of protein modification and enzyme activity.
Mécanisme D'action
The mechanism of action of N6-Boc-N2-acetyl-D-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc and acetyl groups can modulate the activity of these targets by altering their structure and function. This modulation can affect various cellular pathways, leading to changes in biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-acetyl-L-lysine: Similar in structure but lacks the Boc protecting group.
N2-acetyl-L-lysine: Similar but with acetylation at a different position.
N6-Boc-L-lysine: Similar but without the acetyl group
Uniqueness
N6-Boc-N2-acetyl-D-lysine is unique due to the presence of both Boc and acetyl groups, which provide distinct chemical and biological properties. This dual modification allows for specific interactions with molecular targets and enhances its utility in various research applications .
Propriétés
Formule moléculaire |
C13H24N2O5 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18) |
Clé InChI |
NZAMQYCOJSWUAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/no-structure.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)
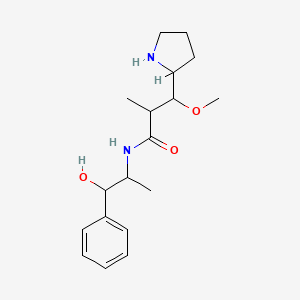
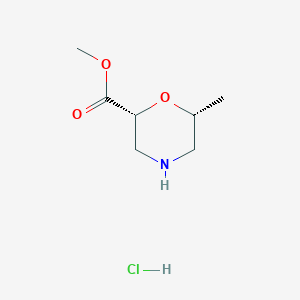
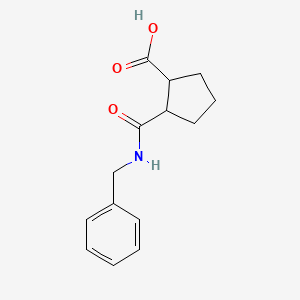
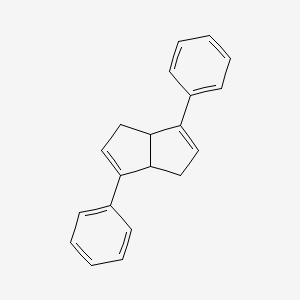
![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
